molecular formula C9H15NO B6160172 (1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one CAS No. 87295-19-0

(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one

Cat. No. B6160172
CAS RN: 87295-19-0
M. Wt: 153.2
InChI Key:
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the overall yield of the reaction .


Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, or computational methods to determine the spatial arrangement of atoms in a molecule .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reagents, conditions, and mechanisms of the reactions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, and spectral properties .

Mechanism of Action

If the compound is biologically active, its mechanism of action would be how it exerts its effects at the molecular or cellular level .

Future Directions

This could involve potential applications or research directions for the compound, based on its properties and activities .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one involves the cyclization of a precursor compound containing a bicyclic ring system and a ketone functional group. The precursor compound can be synthesized from commercially available starting materials through a series of reactions.", "Starting Materials": [ "2-methyl-1,3-cyclopentanedione", "methylamine", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-methyl-1,3-cyclopentanedione", "Starting material: Acetic acid, sodium hydroxide, ethanol, water", "Reaction: Aldol condensation of acetic acid with itself in the presence of sodium hydroxide and ethanol, followed by dehydration with heat and water", "Step 2: Synthesis of 2-methyl-1,3-cyclopentanedione-4-methylimine", "Starting material: 2-methyl-1,3-cyclopentanedione, methylamine", "Reaction: Reaction of 2-methyl-1,3-cyclopentanedione with excess methylamine in ethanol, followed by reduction with sodium borohydride", "Step 3: Synthesis of (1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one", "Starting material: 2-methyl-1,3-cyclopentanedione-4-methylimine", "Reaction: Cyclization of 2-methyl-1,3-cyclopentanedione-4-methylimine in the presence of hydrochloric acid and water, followed by oxidation with sodium chlorate" ] }

CAS RN

87295-19-0

Molecular Formula

C9H15NO

Molecular Weight

153.2

Purity

95

Origin of Product

United States

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